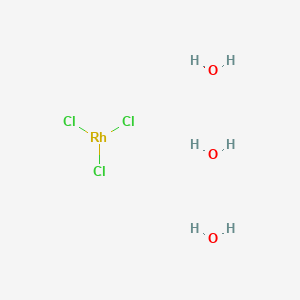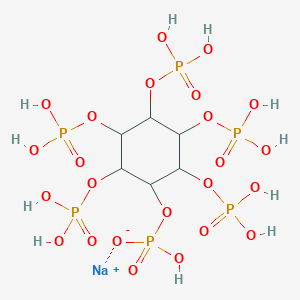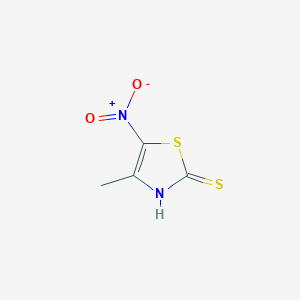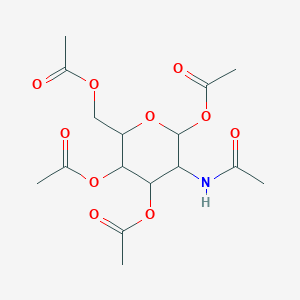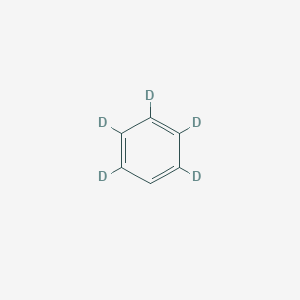
Benzene-d5
説明
Benzene-d5, also known as C6HD5, is a non-standard isotope with an average mass of 83.143 Da and a mono-isotopic mass of 83.078331 Da . It’s a useful isotopically labeled research compound .
Synthesis Analysis
Benzene-d5 can be synthesized from Bromobenzene-d5 . In one process, [Cp*PMe 3 IrH 3 ] [OTf] was used as the catalyst at H/D exchange reaction between benzene and deuterium oxide .Molecular Structure Analysis
The molecular structure of Benzene-d5 consists of a six-membered ring, with each carbon atom bonded to one hydrogen atom . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzene-d5 undergoes various chemical reactions. For instance, it reacts with nitric acid at 323-333 K in the presence of sulphuric acid to form nitrobenzene . It also undergoes reactions such as sulphonation, halogenation, Friedel Craft’s alkylation, and acylation .Physical And Chemical Properties Analysis
Benzene-d5 is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . Being non-polar, it is immiscible with water but readily miscible with organic solvents . Upon combustion, it produces a sooty flame .科学的研究の応用
Synthesis of Deuterated Compounds
Benzene-d5 is often used in the synthesis of other deuterated compounds. For example, it can be used to produce Ethyl (benzene-d5), Ethyl-d5-benzene, and Ethyl-1,1-d2 benzene-d5 . These compounds can be used in various research applications, such as studying reaction mechanisms or metabolic pathways.
作用機序
Target of Action
Benzene-d5, also known as Pentadeuteriobenzene, is a deuterated derivative of benzene It is primarily used in scientific research and has similar chemical properties to benzeneLike benzene, it may interact with various cellular components, including proteins and dna .
Mode of Action
It is known that benzene and its derivatives can undergo electrophilic substitution reactions . In these reactions, an electrophile replaces a hydrogen atom in the benzene ring . This could potentially lead to modifications in cellular components and subsequent changes in cellular functions .
Biochemical Pathways
Benzene has been shown to affect various biochemical pathways, including those involved in the metabolism of aromatic compounds
Pharmacokinetics
It’s known that benzene can be absorbed through the skin and lungs, distributed throughout the body, metabolized in the liver, and excreted in urine . Benzene-d5 may have similar ADME properties due to its structural similarity to benzene .
Result of Action
Benzene has been shown to cause genetic damage, including increased micronucleus frequency and sister chromatid exchange frequency
Safety and Hazards
特性
IUPAC Name |
1,2,3,4,5-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462530 | |
| Record name | Benzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-d5 | |
CAS RN |
13657-09-5 | |
| Record name | Benzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the main use of Benzene-d5 in the presented research articles?
A1: Benzene-d5, a deuterated form of Benzene, serves primarily as a tool for studying molecular properties and isotopic effects in the presented research. [, , , , ] This involves analyzing its vibrational modes through spectroscopic techniques like infrared and Raman spectroscopy. [] Additionally, Benzene-d5 is used to investigate the impact of deuterium substitution on thermal diffusion in binary liquid mixtures. [, ]
Q2: How does deuteration of Benzene to Benzene-d5 affect its molecular properties according to the research?
A2: The research highlights that while the ground state of both Benzene and Benzene-d5 cation radicals remains the same (2B2g of D2h symmetry), deuterium substitution influences the Jahn-Teller (J-T) distortion. [] Specifically, undeuteriated C-H bonds tend to occupy positions with higher spin density in the distorted form, demonstrating the impact of isotopic substitution on the molecule's geometry. []
Q3: What spectroscopic techniques are used to study Benzene-d5 in the provided research?
A3: The research employs Infrared and Raman spectroscopy to analyze the vibrational modes of Benzene-d5. [] These techniques provide valuable information about the molecule's structure and the influence of deuterium substitution on its vibrational frequencies.
Q4: How is Benzene-d5 used to study thermal diffusion in binary liquid mixtures?
A4: Researchers investigated the Soret coefficient (S(T)), a measure of thermal diffusion, in mixtures containing Benzene-d5 and cyclohexane (both protonated and deuterated). [] By comparing S(T) values with those obtained for Benzene, the study demonstrated a universal isotope effect independent of concentration or the other component in the mixture. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




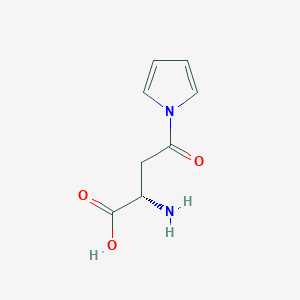
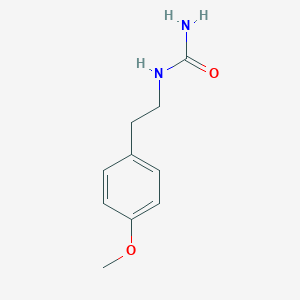

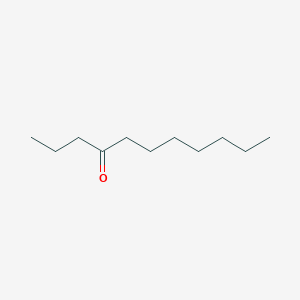
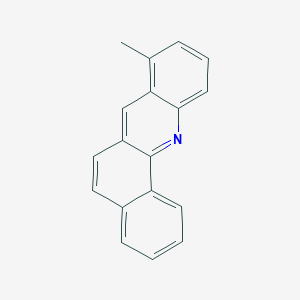

![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)

